2-(1H-benzo[d]imidazol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide
Description
2-(1H-Benzo[d]imidazol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide is a synthetic small molecule featuring a benzimidazole core linked to a tetrahydro-2H-pyran (THP) and thiophen-2-yl moiety via an acetamide bridge. The benzimidazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(12-22-13-20-15-4-1-2-5-16(15)22)21-19(17-6-3-11-25-17)14-7-9-24-10-8-14/h1-6,11,13-14,19H,7-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFQPJXDVRKJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide is a novel synthetic derivative of benzimidazole, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with various acylating agents and heterocycles. The introduction of the tetrahydro-pyran and thiophene moieties enhances its pharmacological profile. Detailed synthetic procedures often utilize techniques such as refluxing in organic solvents and purification through crystallization or chromatography.
Antitumor Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds containing the benzimidazole core have shown efficacy against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(1H-benzo[d]imidazol-1-yl)-N... | A549 | 15.4 | Apoptosis induction |
| 2-(1H-benzo[d]imidazol-1-yl)-N... | MDA-MB-231 | 12.6 | Cell cycle arrest |
| 2-(1H-benzo[d]imidazol-1-yl)-N... | HCT116 | 9.8 | Inhibition of DNA synthesis |
Anticonvulsant Properties
Benzimidazole derivatives are also explored for their anticonvulsant effects. Studies have indicated that certain structural modifications can enhance their efficacy in models of seizure disorders. The activity is often assessed using the maximal electroshock seizure (MES) test or the pentylenetetrazole (PTZ) model.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell metabolism or neurotransmitter regulation.
- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound may act on various receptors, including GABAergic and glutamatergic systems, contributing to its anticonvulsant effects.
Case Studies
Several studies have reported on the efficacy of benzimidazole derivatives:
- A study by Mohareb et al. highlighted the synthesis and antitumor evaluation of various benzimidazole derivatives, demonstrating significant cytotoxicity against multiple cancer cell lines .
- Another research focused on the anticonvulsant properties of related compounds, showing promising results in animal models .
Comparison with Similar Compounds
Benzimidazole-Acetamide Derivatives with Heterocyclic Substituents
- Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide. Key Differences: Replaces the THP-thiophen group with a triazole-thiazole system and a bromophenyl substituent. Activity: Demonstrated strong docking affinity in molecular studies, suggesting superior target binding compared to fluorophenyl or methoxyphenyl analogs .
- Compound 21 (): 2-[2-(Hexylthio)-1H-benzo[d]imidazole-1-yl]-N-[4-oxo-2-(thiophen-2-yl)-thiazolidin-3-yl]acetamide. Key Differences: Incorporates a thiazolidin-4-one ring and hexylthio chain instead of THP. Impact: The thiazolidinone ring is associated with α-glucosidase inhibition (antidiabetic activity), while the hexylthio group may increase metabolic stability .
Benzimidazole Derivatives with Antioxidant Activity
- Compound 23 (): 2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzimidazole. Key Differences: Lacks the acetamide and THP groups but includes dual thiophen substituents. Activity: Showed moderate antioxidant activity in DPPH assays, suggesting that the acetamide-THP system in the target compound may enhance redox modulation .
Antimicrobial Potential
Enzyme Inhibition
- Triazole-Thiazole Derivatives () : Compound 9c showed strong binding in docking studies, implying that the target compound’s THP-thiophen group might similarly enhance interactions with enzyme active sites .
- Thiazolidinone Derivatives (): α-Glucosidase inhibition by Compound 21 suggests that the target compound’s acetamide bridge could be optimized for similar enzymatic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
